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Compound of Interest

Compound Name:
2,3'-Dichloro-4'-

methylbenzophenone

CAS No.: 861307-17-7

Cat. No.: B1359001

Get Quote

Introduction & Structural Complexity
The synthesis of polysubstituted benzophenones via Friedel-Crafts acylation often yields

regioisomeric mixtures. 2,3'-Dichloro-4'-methylbenzophenone presents a unique analytical

challenge due to the presence of two distinct aromatic spin systems linked by a quaternary

carbonyl carbon.

Ring A (2-Chlorophenyl): Characterized by an ortho-substituted ABCD spin system.

Ring B (3-Chloro-4-methylphenyl): Characterized by a 1,3,4-trisubstituted pattern.

Accurate assignment requires distinguishing between the ortho-chloro effect on Ring A and the

meta-chloro/para-methyl effects on Ring B. This protocol utilizes 1H, 13C, and 2D NMR

(HMBC) to definitively assign the structure.

Target Analyte Structure
The numbering scheme below is used throughout this guide.
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Figure 1: Connectivity and numbering of 2,3'-Dichloro-4'-methylbenzophenone.

Experimental Protocol
Sample Preparation
To prevent concentration-dependent chemical shift drifting (common in aromatic ketones due to

π-stacking), strict adherence to concentration limits is required.

Solvent: Chloroform-d (

, 99.8% D) + 0.03% TMS.

Rationale:

minimizes solvent-solute hydrogen bonding compared to DMSO-

, providing sharper resolution of the aromatic multiplets.

Concentration:

1H NMR: 10 mg in 600 µL (approx. 25 mM).

13C NMR: 40-50 mg in 600 µL (approx. 100 mM).
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Filtration: Filter through a glass wool plug to remove suspended particulates that cause

magnetic field inhomogeneity.

Acquisition Parameters
Standard pulse sequences are insufficient for quantitative integration of the quaternary

carbons. Use the following optimized parameters:

Parameter 1H NMR (Proton) 13C NMR (Carbon)

Frequency 400 MHz or higher 100 MHz or higher

Spectral Width -2 to 14 ppm -10 to 220 ppm

Pulse Angle 30° 30°

Relaxation Delay (D1) 1.0 s 3.0 - 5.0 s (Critical for C=O)

Scans (NS) 16 1024+

Temperature 298 K 298 K

Expert Insight: The carbonyl carbon (~195 ppm) and chlorinated quaternary carbons have long

relaxation times. A short D1 in 13C NMR will suppress these signals, leading to missing peaks.

Spectral Analysis & Assignment Logic
1H NMR Analysis (Predictive Assignment)
The spectrum is defined by a distinct methyl singlet and two complex aromatic regions.

Table 1: 1H NMR Assignment (CDCl3, 400 MHz)
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Position
Shift (δ
ppm)*

Multiplicity Integration
Coupling (

Hz)

Assignment
Logic

Me-4' 2.43 Singlet (s) 3H -

Diagnostic

Anchor.

Methyl on

Ring B.

H-5' 7.35 Doublet (d) 1H 8.0

Ortho to Me,

shielded

relative to

others.

H-3,4,5 7.38 - 7.50 Multiplet (m) 3H -

Ring A

protons

(meta/para to

C=O).

H-6 7.55 Doublet (d) 1H 7.8

Ring A.

Deshielded

by ortho-

C=O.

H-6' 7.65 dd 1H 8.0, 2.0

Ring B. Ortho

to C=O, meta

to Cl.

H-2' 7.78 Doublet (d) 1H 2.0

Most

Deshielded.

Ortho to

C=O, Ortho

to Cl.

*Note: Shifts are estimated based on substituent additivity rules (Curphy-Morrison) and

analogous benzophenone data [1, 2].

Key Diagnostic Features:
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The H-2' Proton: This proton is "sandwiched" between the carbonyl and the chlorine. It will

appear as a fine doublet (meta coupling only) and will likely be the most downfield signal due

to the additive deshielding of the C=O and Cl groups.

The Methyl Group: The singlet at ~2.43 ppm confirms the 4'-methyl substitution. If the methyl

were at position 2' or 3', the shift and splitting would differ significantly.

13C NMR Analysis
The 13C spectrum confirms the carbon skeleton.[1] The carbonyl peak is the structural anchor.

Table 2: 13C NMR Assignment

Carbon Type Shift (δ ppm) Signal Characteristics

Methyl (C-Me) 20.5 - 21.5 Strong intensity.

Aromatic CH 125.0 - 133.0
High intensity. 7 distinct signals

expected.[2][3][4][5]

Quaternary C-Cl 134.0 - 136.0 Low intensity.[6]

Quaternary C-C=O 138.0 - 140.0 Low intensity (Ipso carbons).

Carbonyl (C=O) 194.0 - 196.0
Very low intensity (unless D1 is

optimized).

Advanced Structural Verification (2D NMR)
To definitively prove the 2,3'-isomer (vs. the 2,4' or 3,4' isomers), HMBC (Heteronuclear

Multiple Bond Correlation) is required.

HMBC Workflow
HMBC correlates protons to carbons separated by 2-3 bonds (

and

). This "jumps" over quaternary carbons to connect the pieces.
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Figure 2: HMBC connectivity logic. The carbonyl carbon serves as the bridge, correlating to the

ortho-protons of both rings.

Self-Validating Protocol Checks
Integration Check: Normalize the methyl singlet to 3.00. The aromatic region (6.5 - 8.0 ppm)

must integrate to exactly 7.00. Any deviation >5% indicates impurity or solvent overlap.

Solvent Satellite Check: In 13C NMR, ensure the

triplet at 77.0 ppm is visible. If using it as a reference, ensure no sample peaks overlap
(unlikely for this molecule).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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